N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a phenoxybenzamide structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with appropriate reagents to form the benzothiazole ring, followed by further functionalization to introduce the thiazole and phenoxybenzamide groups . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can be compared with other benzothiazole and thiazole derivatives:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound has similar luminescent properties but differs in its biological activity.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Another luminescent compound with distinct emission properties.
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Known for its use in white light-emitting devices.
These comparisons highlight the unique structural features and applications of this compound, particularly its potential in medicinal and materials chemistry.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(15-7-6-10-17(13-15)28-16-8-2-1-3-9-16)26-23-25-19(14-29-23)22-24-18-11-4-5-12-20(18)30-22/h1-14H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGHUASKRXUGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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